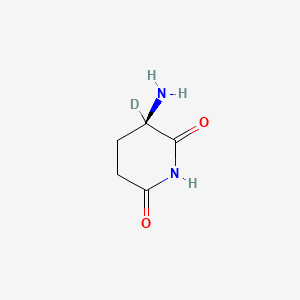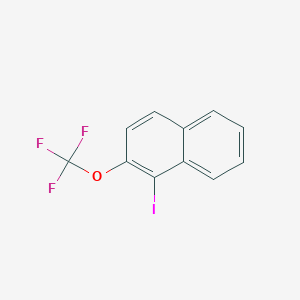
1-Iodo-2-(trifluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of an iodine atom and a trifluoromethoxy group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-2-(trifluoromethoxy)naphthalene can be synthesized through several methods. One common approach involves the iodination of 2-(trifluoromethoxy)naphthalene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-2-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(trifluoromethoxy)naphthalene azide, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-(trifluoromethoxy)biphenyl.
Aplicaciones Científicas De Investigación
1-Iodo-2-(trifluoromethoxy)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-iodo-2-(trifluoromethoxy)naphthalene exerts its effects is primarily through its interactions with molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-Iodo-2-methoxy-naphthalene: Similar in structure but with a methoxy group instead of a trifluoromethoxy group.
2-Iodo-1-(trifluoromethoxy)benzene: A benzene derivative with similar functional groups.
1-Iodo-2-(trifluoromethoxy)ethane: An ethane derivative with similar functional groups.
Uniqueness: 1-Iodo-2-(trifluoromethoxy)naphthalene is unique due to the combination of the naphthalene ring, iodine atom, and trifluoromethoxy group. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H6F3IO |
|---|---|
Peso molecular |
338.06 g/mol |
Nombre IUPAC |
1-iodo-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H6F3IO/c12-11(13,14)16-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6H |
Clave InChI |
ZFQRZSORFLRNGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2I)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


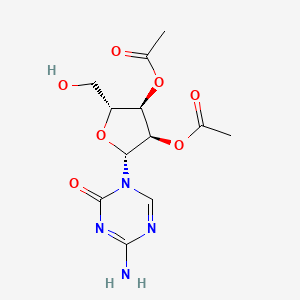
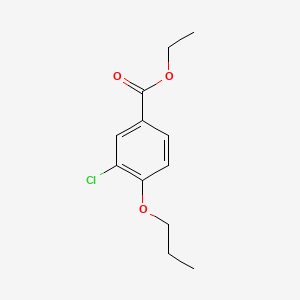
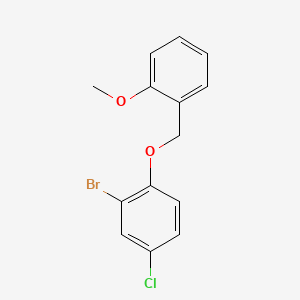

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B14770572.png)
![3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14770582.png)
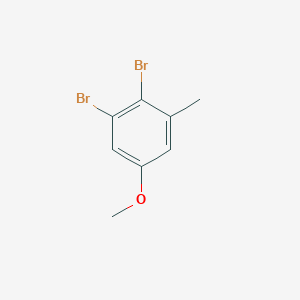
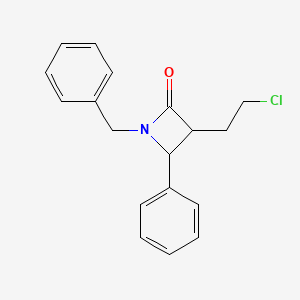

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14770604.png)

